molecular formula C25H45N13O7 B12608129 L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 647375-85-7

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12608129
CAS No.: 647375-85-7
M. Wt: 639.7 g/mol
InChI Key: PCKJOTNVQDYMLX-PYCKYVDESA-N
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Description

L-Alanyl-N⁵-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic peptide derivative characterized by the presence of two N⁵-(diaminomethylidene)-L-ornithine residues. These residues feature a guanidino group modification, which enhances their ability to participate in hydrogen bonding and metal ion coordination.

Properties

CAS No.

647375-85-7

Molecular Formula

C25H45N13O7

Molecular Weight

639.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H45N13O7/c1-12(26)19(40)35-15(5-3-7-32-24(27)28)20(41)37-17(9-14-10-31-11-34-14)21(42)38-18(13(2)39)22(43)36-16(23(44)45)6-4-8-33-25(29)30/h10-13,15-18,39H,3-9,26H2,1-2H3,(H,31,34)(H,35,40)(H,36,43)(H,37,41)(H,38,42)(H,44,45)(H4,27,28,32)(H4,29,30,33)/t12-,13+,15-,16-,17-,18-/m0/s1

InChI Key

PCKJOTNVQDYMLX-PYCKYVDESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the histidine and threonine residues.

    Reduction: The diaminomethylidene groups can be reduced under specific conditions.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanyl-N⁵-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N⁵-(diaminomethylidene)-L-ornithine with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Features Biological/Functional Notes
Target Compound : L-Alanyl-N⁵-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N⁵-(diaminomethylidene)-L-ornithine Inferred: ~C₃₀H₅₀N₁₄O₈ Inferred: ~850–900 Contains two N⁵-(diaminomethylidene)-ornithine groups; alanyl, histidyl, threonyl backbone. Hypothesized to interact with metalloenzymes or antimicrobial targets due to guanidino groups.
N⁵-(Diaminomethylidene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N⁵-(diaminomethylidene)ornithine (Bradykinin analog) C₅₀H₇₃N₁₅O₁₁ 1060.228 Two N⁵-(diaminomethylidene)ornithine groups; proline-rich sequence. Functions as a vasodilator (Bradykinin/Kallidin I activity) .
Threonyllysylprolyl-N⁵-(diaminomethylidene)ornithine (Tuftsin) C₂₁H₄₀N₈O₆ 500.59 Shorter peptide chain (Thr-Lys-Pro-Arg); single N⁵-(diaminomethylidene)ornithine (arginine analog). Immunostimulatory peptide; enhances phagocytosis .
L-Threonyl-L-lysyl-L-prolyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N⁵-(diaminomethylene)-L-ornithine - - Extended lysine/proline-rich sequence; single N⁵-(diaminomethylene)ornithine. Industrial applications; no explicit biological data .
N-Acetyl-L-leucyl-L-leucyl-N⁵-(diaminomethylene)-L-ornithine - - Acetylated N-terminus; hydrophobic leucine residues. Potential protease inhibitor due to acetyl-leucine motifs .
N⁵-Hydroxy-L-ornithine C₅H₁₂N₂O₃ 148.16 Hydroxylamine modification at N⁵; simpler structure. Intermediate in siderophore biosynthesis; chelates iron .

Key Structural and Functional Differences:

Backbone Complexity :

  • The target compound’s alanyl-histidyl-threonyl sequence distinguishes it from proline/lysine-rich analogs like the Bradykinin derivative and the industrial peptide in . Proline residues confer rigidity, whereas histidine and threonine may enable pH-dependent interactions or phosphorylation .

In contrast, Tuftsin and N⁵-hydroxy-L-ornithine have single modified ornithine residues with distinct functional roles.

Biological Roles: Tuftsin and the Bradykinin analog have well-documented physiological activities (immunostimulation and vasodilation, respectively). The target compound’s lack of reported activity suggests it may be a synthetic intermediate or research tool.

Safety Profiles :

  • Compounds like N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate exhibit skin/eye irritation risks, whereas peptides such as the target compound likely require standard handling precautions for lab-synthesized biomolecules .

Biological Activity

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a complex synthetic peptide that has garnered attention in biochemical research due to its unique structural features and potential biological activities. Characterized by the presence of multiple diaminomethylidene groups, this compound exhibits properties that may influence various physiological processes, including enzyme activity, cellular signaling, and protein interactions.

Structure and Synthesis

The compound consists of several amino acids linked together, with diaminomethylidene groups enhancing its reactivity and biological activity. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and structure of the peptide. Key steps in the synthesis include:

  • Coupling : Activation and attachment of amino acids to a solid resin.
  • Deprotection : Removal of protecting groups to enable subsequent reactions.
  • Cleavage : Final detachment of the completed peptide from the resin followed by purification.

The mechanisms through which this compound exerts its biological effects include:

  • Protein Interactions : The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function.
  • Enzyme Modulation : The compound may bind to active or allosteric sites on enzymes, altering their activity and affecting metabolic pathways.
  • Cellular Signaling : By interacting with specific receptors or signaling molecules, it can modulate cellular responses to various stimuli.

Case Studies

  • Cellular Signaling Study : Research on this compound demonstrated its ability to enhance signaling pathways associated with cell proliferation and survival in vitro. This was evidenced by increased phosphorylation of key proteins involved in these pathways .
  • Enzymatic Activity Modulation : A study investigated the compound's effect on specific enzymes involved in metabolic processes. Results indicated that it could significantly inhibit or activate these enzymes depending on concentration, suggesting potential therapeutic applications in metabolic disorders .

Comparative Analysis

A comparative analysis with structurally similar peptides reveals unique features of this compound:

Compound NameUnique Features
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylContains valine; different amino acid composition affects binding properties
N~5~-(Diaminomethylidene)-L-ornithylSimpler structure; focuses on diaminomethylidene aspect without additional amino acids

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